molecular formula C7H8BrNO3 B1367243 Ethyl 2-bromo-4-methyloxazole-5-carboxylate CAS No. 78451-13-5

Ethyl 2-bromo-4-methyloxazole-5-carboxylate

Cat. No. B1367243
CAS RN: 78451-13-5
M. Wt: 234.05 g/mol
InChI Key: DNPOJRGNNVJCRZ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-methyloxazole-5-carboxylate is a chemical compound with the molecular formula C7H8BrNO3 . It has a molecular weight of 234.05 g/mol . The IUPAC name for this compound is ethyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 2-bromo-4-methyloxazole-5-carboxylate is InChI=1S/C7H8BrNO3/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 . The Canonical SMILES is CCOC(=O)C1=C(N=C(O1)Br)C .


Physical And Chemical Properties Analysis

Ethyl 2-bromo-4-methyloxazole-5-carboxylate has a molecular weight of 234.05 g/mol . It has a computed XLogP3-AA value of 2.3 , indicating its lipophilicity. The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 52.3 Ų . The compound has a rotatable bond count of 3 .

Scientific Research Applications

Enantioselective Synthesis

  • Ethyl 2-bromo-4-methyloxazole-5-carboxylate plays a role in enantioselective synthesis. For instance, it's used in synthesizing methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate with high optical purity. This synthesis involves a Pd–catalyzed amide coupling and oxazole formation through bromination of an enamide, showcasing its utility in creating complex molecular structures (Magata et al., 2017).

Synthesis of Key Building Blocks

  • It is used in the synthesis of important building blocks for other compounds. For example, its conversion into different carboxylates and isocyanates leads to the development of potential bronchodilators and other biologically active compounds (Ray & Ghosh, 1999).

Development of Novel Compounds

  • The compound is instrumental in developing novel compounds, such as in the synthesis of various triazoles and pyridines. These synthesized products have potential applications in various fields including pharmacology (Zhu et al., 2003).

Structural Analysis

  • It also serves in structural analysis studies, such as determining the crystal structure of related compounds. This helps in understanding the molecular geometry and intermolecular interactions which are crucial for further applications (Kennedy et al., 2001).

Synthesis of Functionalized Compounds

  • Ethyl 2-bromo-4-methyloxazole-5-carboxylate is used for synthesizing functionalized compounds under solvent-free conditions, demonstrating its adaptability in greener chemistry practices (Yavari et al., 2008).

Safety And Hazards

The compound may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

ethyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPOJRGNNVJCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509803
Record name Ethyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-4-methyloxazole-5-carboxylate

CAS RN

78451-13-5
Record name Ethyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate
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